
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one, also known as 1-Amino-4-piperidinoprop-2-en-1-one, is a synthetic organic compound that has been used in scientific research and laboratory experiments for a variety of purposes. This compound has a wide range of applications, including its use as a reagent in chemical synthesis, as a model compound for studying the mechanism of enzyme-catalyzed reactions, and as a potential drug candidate.
Applications De Recherche Scientifique
1. Role as ASK1 Inhibitors
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one derivatives have been identified as potent ASK1 inhibitors, useful in treating inflammation and pain. These compounds show potential utility in indications like osteoarthritis and neuropathic pain (Norman, 2012).
2. Inhibitors of Epoxide Hydrolase
Derivatives of this compound, through reactions with R-adamant-1-yl isocyanates, result in ureas that act as inhibitors of epoxide hydrolase sEH. These ureas show increased solubility in water and possess inhibitory activity in specific ranges (Butov, Burmistrov, Danilov, 2017).
3. Synthesis of Biological Active Derivatives
Research on chemical derivatives of 4-aminopiperidines has been conducted due to their broad spectrum of biological activity. This includes the synthesis of substituted urethanes containing a 4-propyl(allyl, propargyl)piperidine-4-yl fragment, showing a range of biological effects (Kuznetsov, Lantsetov, Andreeva, Prostakov, 1994).
4. Asymmetric Hydrogenation for 3-Aminopiperidine Derivatives
An efficient method for synthesizing enantioenriched 3-aminopiperidine derivatives has been developed using rhodium-catalyzed asymmetric hydrogenation. These derivatives are important structural units in many natural products and pharmaceutical drugs (Royal, Dudognon, Berhal, Bastard, Boudet, Ayad, Ratovelomanana-Vidal, 2016).
5. Molecular-Electronic Structures and Supramolecular Aggregation
Studies on molecules of 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, which include variants of this compound, reveal their polarized molecular-electronic structures and their ability to form supramolecular aggregates through intramolecular hydrogen bonding (Low, Cobo, Nogueras, Cuervo, Abonía, Glidewell, 2004).
6. Solvent Polarity Effects on Photophysical Properties
The influence of solvent polarity on the photophysical properties of chalcone derivatives, including variants of this compound, has been studied, showing significant solvatochromic effects due to intramolecular charge transfer interactions (Kumari, Varghese, George, Sudhakar, 2017).
7. Metabolism by Cytochrome P450s
4-Aminopiperidines, including this compound, are metabolized by cytochrome P450s, with CYP3A4 as a major isoform. Understanding their interaction at a molecular level is crucial for drug design (Sun, Scott, 2011).
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h2,7H,1,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDSNOXLHFQPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



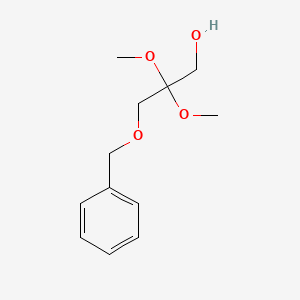
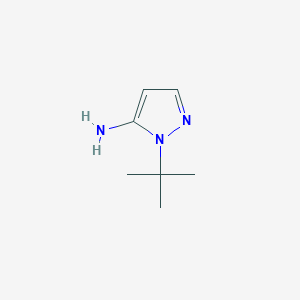
![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)
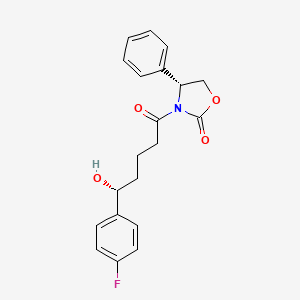
![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)
![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)


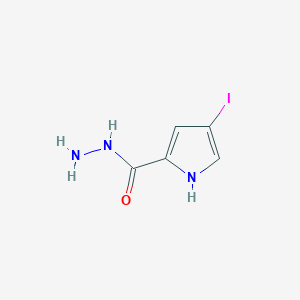
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)
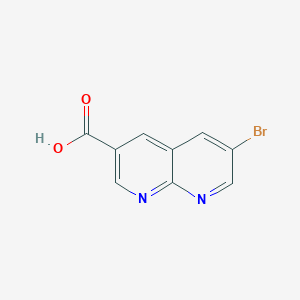

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)